molecular formula C17H21N3O2 B2882105 N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1421517-61-4

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Cat. No.: B2882105
CAS No.: 1421517-61-4
M. Wt: 299.374
InChI Key: QGFLTFGXZBSTMA-UHFFFAOYSA-N
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Description

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a complex organic compound belonging to the class of pyrazolo[5,1-b][1,3]oxazines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazolo[5,1-b][1,3]oxazine core. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as phenylhydrazine and a suitable keto compound, under acidic or basic conditions.

  • Cyclization Reactions: Cyclization steps are crucial to forming the pyrazolo[5,1-b][1,3]oxazine ring system. This can be achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

  • Amidation Reactions: The final step often involves the amidation of the carboxylic acid derivative with butylamine to introduce the N-butyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, in acidic or neutral media.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Alkyl halides, amines, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or amino derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and signaling pathways. Medicine: Industry: It can be used in the production of advanced materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • N-ethyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

  • N-propyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

  • N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

Uniqueness: this compound stands out due to its specific structural features and potential biological activity. Its unique combination of functional groups and molecular architecture may confer distinct properties compared to similar compounds.

Properties

IUPAC Name

N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-2-3-10-19(14-8-5-4-6-9-14)16(21)15-13-18-20-11-7-12-22-17(15)20/h4-6,8-9,13H,2-3,7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFLTFGXZBSTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)C(=O)C2=C3N(CCCO3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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